Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Description

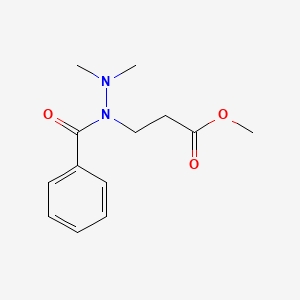

This compound, identified by the IUPAC name Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide, features a benzoic acid core substituted with a 2,2-dimethylhydrazide group linked to a 3-methoxy-3-oxopropyl chain. Its molecular formula is C₁₃H₁₇N₂O₃, with a molecular weight of 263.14 g/mol (exact mass). Key structural attributes include:

- Dimethylhydrazide group: Enhances stability and influences solubility.

- Methoxy-oxopropyl ester chain: Introduces hydrolytic sensitivity and modulates lipophilicity.

This compound is of interest in medicinal chemistry, particularly as a precursor for covalent inhibitors targeting viral proteases like SARS-CoV-2 PLpro .

Properties

CAS No. |

96804-38-5 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 3-[benzoyl(dimethylamino)amino]propanoate |

InChI |

InChI=1S/C13H18N2O3/c1-14(2)15(10-9-12(16)18-3)13(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |

InChI Key |

ALVSZHYLILXMJL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of benzoic acid derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Ring

Compound A : Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide (CAS 96804-41-0)

- Molecular Formula : C₁₃H₁₇BrN₂O₃

- Molecular Weight : 329.19 g/mol

- Key Differences :

- Bromine substituent at the 3-position increases molecular weight and lipophilicity (LogP estimated ~3.5 vs. ~2.8 for the parent compound).

- Alters electronic properties, enhancing electrophilicity for nucleophilic substitution reactions.

- Reduced solubility in polar solvents compared to the parent compound due to halogenation .

Compound B : 2-Fluorobenzoic acid 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

- Molecular Formula : C₁₂H₁₆FN₂O₃

- Molecular Weight : 261.09 g/mol

- Key Differences :

Variations in the Ester Group

Compound C : Benzoic acid, 1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide (LS-37392)

Simplification of the Hydrazide Side Chain

Compound D : Benzoic acid, 2,2-dimethylhydrazide (CAS 61820-56-2)

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.08 g/mol

- Key Differences: Lacks the 3-methoxy-3-oxopropyl chain, reducing molecular complexity and hydrolytic liability. Lower steric hindrance enhances reactivity in nucleophilic acyl substitution reactions. Limited applications in medicinal chemistry due to reduced functional versatility .

Physicochemical Properties Comparison

| Property | Parent Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 263.14 | 329.19 | 261.09 | 277.17 | 192.08 |

| LogP (Predicted) | 2.8 | 3.5 | 2.5 | 3.1 | 1.9 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 | 4 | 3 |

| Rotatable Bonds | 6 | 6 | 5 | 7 | 3 |

| Topological Polar SA | 63.7 Ų | 63.7 Ų | 63.7 Ų | 63.7 Ų | 49.3 Ų |

Biological Activity

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a compound with potential biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant studies that highlight its efficacy against certain biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.294 g/mol

- IUPAC Name : this compound

- CAS Number : 96804-38-5

The compound features a benzoic acid moiety linked to a hydrazide group, which is known to influence its biological activity. The methoxy and oxopropyl substituents may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the hydrazide class often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acid can induce apoptosis in various cancer cell lines. The structure of benzoic acid derivatives can lead to variations in their effectiveness against different types of cancer cells.

Key Findings:

- In Vitro Studies : A study reported that certain hydrazone derivatives exhibited cytotoxic effects against MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical) cell lines. The presence of specific functional groups, such as hydroxyl or methoxy, was linked to enhanced activity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory and Analgesic Properties

Hydrazides have also been studied for their anti-inflammatory and analgesic effects. Compounds derived from benzoic acid have shown promise in reducing inflammation and pain in preclinical models.

Research Insights:

- A series of synthesized hydrazides demonstrated significant anti-inflammatory activity when tested against standard models . The results indicated that modifications in the molecular structure could enhance efficacy.

Synthesis

The synthesis of this compound typically involves the reaction between benzoic acid derivatives and hydrazine or its derivatives under controlled conditions. This process allows for the introduction of various substituents that can affect biological activity.

Case Studies

- Cytotoxicity Evaluation :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoic Acid Derivative A | MDA-MB-231 | 10.5 |

| Benzoic Acid Derivative B | KCL-22 | 8.7 |

| Benzoic Acid, 1-(3-methoxy...) | HeLa | 12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.